molecular formula C17H16N2O2S B2566114 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide CAS No. 2305448-29-5

5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide

Cat. No. B2566114
CAS RN: 2305448-29-5
M. Wt: 312.39
InChI Key: QJCYHBXILXBNDC-UHFFFAOYSA-N
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Description

5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide, also known as BSA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzamide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and has been studied as a potential treatment for various types of cancer. This compound has also been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in large quantities. This compound is also stable under a wide range of conditions, and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. It is not very soluble in water, and may require the use of organic solvents for certain experiments. This compound may also have toxicity issues at high concentrations.

Future Directions

There are a number of future directions for 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide research. One area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of interest is the study of this compound as a potential treatment for other diseases, such as inflammatory diseases. Additionally, this compound may be studied further as a fluorescent probe for detecting protein-protein interactions.

Synthesis Methods

The synthesis of 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 5-bromo-2-nitrobenzoic acid with benzyl mercaptan, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with acryloyl chloride to form this compound.

Scientific Research Applications

5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide has been studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, and has been studied as a potential treatment for various types of cancer. This compound has also been studied for its potential use as a fluorescent probe for detecting protein-protein interactions.

properties

IUPAC Name

5-benzylsulfanyl-2-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-16(20)19-15-9-8-13(10-14(15)17(18)21)22-11-12-6-4-3-5-7-12/h2-10H,1,11H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCYHBXILXBNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)SCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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